Cas no 18506-04-2 (5-Chloro-5H-dibenzo[a,d][7]annulene)

5-Chloro-5H-dibenzo[a,d][7]annulene is a chlorinated dibenzoannulene derivative with a unique seven-membered ring structure, offering distinct electronic and steric properties. Its rigid, fused aromatic system makes it valuable as a building block in organic synthesis, particularly for constructing strained polycyclic frameworks. The chlorine substituent enhances reactivity, enabling selective functionalization via cross-coupling or nucleophilic substitution. This compound is of interest in materials science for its potential in optoelectronic applications due to its conjugated π-system. Its well-defined structure also supports studies in supramolecular chemistry and host-guest interactions. High purity and stability under standard conditions ensure reliable performance in research and industrial applications.
5-Chloro-5H-dibenzo[a,d][7]annulene structure
18506-04-2 structure
商品名:5-Chloro-5H-dibenzo[a,d][7]annulene
CAS番号:18506-04-2
MF:C15H11Cl
メガワット:226.70084
CID:123039
PubChem ID:11075135

5-Chloro-5H-dibenzo[a,d][7]annulene 化学的及び物理的性質

名前と識別子

    • 5-Chloro-5H-dibenzo[a,d][7]annulene
    • 11-chloro-11H-dibenzo[1,2-a:1',2'-e][7]annulene
    • 5H-Dibenzo[a,d]cycloheptene, 5-chloro-
    • tropCl
    • Dibenzosuberenylchloride
    • 5-Chloro-5H-dibenzo[a,d]cycloheptene
    • 5H-Dibenzo[a,d]cyclohepten-5-yl chloride
    • SCHEMBL5679950
    • XUDMFUCJNFYMRZ-UHFFFAOYSA-N
    • 2-chlorotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaene
    • AKOS016013707
    • 18506-04-2
    • 5-Chloro-5H-dibenzo[a,d]cycloheptene, 97%
    • DTXSID60454323
    • 5-chloro-5H-dibenzo-[a,d]cycloheptene
    • DB-325312
    • G72008
    • 2-CHLOROTRICYCLO[9.4.0.0(3),?]PENTADECA-1(15),3,5,7,9,11,13-HEPTAENE
    • インチ: InChI=1S/C15H11Cl/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10,15H
    • InChIKey: XUDMFUCJNFYMRZ-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)C=CC3=CC=CC=C3C2Cl

計算された属性

  • せいみつぶんしりょう: 226.05503
  • どういたいしつりょう: 226.0549280g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 16
  • 回転可能化学結合数: 0
  • 複雑さ: 245
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • トポロジー分子極性表面積: 0Ų

じっけんとくせい

  • PSA: 0

5-Chloro-5H-dibenzo[a,d][7]annulene セキュリティ情報

  • 危険物輸送番号:UN 3077 9 / PGIII
  • 危険カテゴリコード: 50/53
  • セキュリティの説明: 60-61
  • 危険物標識: N

5-Chloro-5H-dibenzo[a,d][7]annulene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019094297-1g
5-Chloro-5H-dibenzo[a,d][7]annulene
18506-04-2 95%
1g
$598.40 2023-09-02
Aaron
AR00ACL4-100mg
Dibenzosuberenylchloride
18506-04-2 95%
100mg
$132.00 2025-02-13
1PlusChem
1P00ACCS-1g
Dibenzosuberenylchloride
18506-04-2 95%
1g
$566.00 2023-12-19
1PlusChem
1P00ACCS-250mg
Dibenzosuberenylchloride
18506-04-2 95%
250mg
$204.00 2023-12-19
1PlusChem
1P00ACCS-100mg
Dibenzosuberenylchloride
18506-04-2 95%
100mg
$120.00 2023-12-19
Aaron
AR00ACL4-250mg
Dibenzosuberenylchloride
18506-04-2 95%
250mg
$224.00 2025-02-13
Aaron
AR00ACL4-1g
Dibenzosuberenylchloride
18506-04-2 95%
1g
$605.00 2025-02-13

5-Chloro-5H-dibenzo[a,d][7]annulene 関連文献

5-Chloro-5H-dibenzo[a,d][7]annuleneに関する追加情報

5-Chloro-5H-dibenzo[a,d][7]annulene: A Comprehensive Overview

The compound with CAS No. 18506-04-2, commonly referred to as 5-Chloro-5H-dibenzo[a,d][7]annulene, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a member of the annulene family, which are polycyclic aromatic hydrocarbons (PAHs) with unique electronic and structural properties. The dibenzo[a,d][7]annulene framework is particularly notable for its rigid, planar structure, which contributes to its stability and reactivity.

The introduction of a chlorine substituent at the 5-position of the annulene ring introduces intriguing electronic effects. This substitution not only alters the molecule's electronic properties but also opens up new possibilities for its application in various chemical and material systems. Recent studies have highlighted the potential of 5-Chloro-5H-dibenzo[a,d][7]annulene in advanced materials, such as semiconductors and optoelectronic devices, due to its ability to modulate electronic transitions and enhance charge transport properties.

From a synthetic perspective, the preparation of dibenzo[a,d][7]annulene derivatives has been a topic of extensive research. Traditional methods often involve complex multi-step syntheses, but recent advancements have introduced more efficient routes, leveraging modern catalytic techniques and directed metallation strategies. These innovations have significantly improved the yield and purity of 5-Chloro-5H-dibenzo[a,d][7]annulene, making it more accessible for large-scale applications.

The electronic properties of 5-Chloro-5H-dibenzo[a,d][7]annulene are particularly noteworthy. Computational studies have revealed that the chlorine substitution at the 5-position induces a significant redshift in the molecule's absorption spectrum, which is advantageous for applications in light-harvesting materials. Additionally, the compound exhibits a high degree of thermal stability, making it suitable for use in high-temperature environments.

Recent breakthroughs in nanotechnology have further underscored the potential of dibenzo[a,d][7]annulene derivatives. Researchers have successfully incorporated 5-Chloro-5H-dibenzo[a,d][7]annulene into graphene-based composites, where it enhances the material's electrical conductivity and mechanical strength. These findings suggest that the compound could play a pivotal role in the development of next-generation nanomaterials.

In terms of biological applications, preliminary studies indicate that 5-Chloro-5H-dibenzo[a,d][7]annulene exhibits moderate cytotoxicity against certain cancer cell lines. This property, combined with its unique electronic characteristics, positions it as a promising candidate for further investigation in drug discovery and targeted therapy.

The synthesis and characterization of dibenzo[a,d][7]annulene derivatives continue to be areas of active research. Scientists are exploring novel ways to functionalize these compounds with additional substituents to tailor their properties for specific applications. For instance, introducing electron-withdrawing or donating groups could further modulate the electronic behavior of 5-Chloro-5H-dibenzo[a,d][7]annulene, expanding its utility in diverse chemical systems.

In conclusion, 5-Chloro-5H-dibenzo[a,d][7]annulene represents a remarkable advancement in organic chemistry, offering a wealth of opportunities for innovation across multiple disciplines. As research progresses, this compound is expected to contribute significantly to the development of advanced materials, pharmaceuticals, and electronic devices.

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